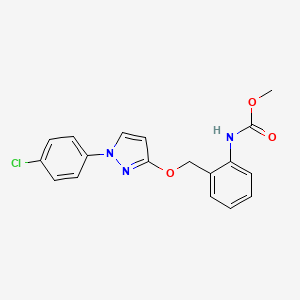

N-(5-amino-2-chlorophenyl)benzamide

Overview

Description

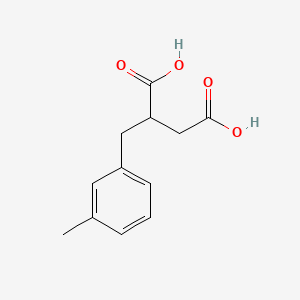

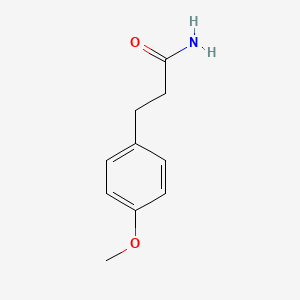

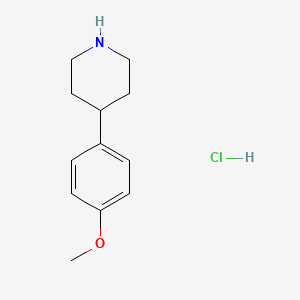

N-(5-amino-2-chlorophenyl)benzamide is a chemical compound that belongs to the class of benzamides, which are amides derived from benzoic acid. The compound features an aromatic ring with an amide functional group attached to it, as well as an amino group and a chlorine atom as substituents on the aromatic ring. Benzamides are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions, where an amine is reacted with an acid chloride or anhydride to form the amide bond. For example, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, N-(5-amino-2-chlorophenyl)benzamide could be synthesized through a comparable acylation reaction using the appropriate amine and acid chloride.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy. For instance, the solid-state properties of certain benzamide compounds were revealed by X-ray single crystallography . The vibrational and electronic spectra of N-aryl ring substituted benzamide compounds were investigated using UV-vis, FT-IR, and FT-Raman spectroscopy, and the molecular geometries were determined using density functional theory (DFT) calculations .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including colorimetric sensing of anions. For example, a benzamide derivative containing a 3,5-dinitrophenyl group exhibited a color transition in response to fluoride anions, which was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that N-(5-amino-2-chlorophenyl)benzamide could potentially be modified to develop similar sensing capabilities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure and substituents. For instance, different polymorphs of a benzamide compound exhibited distinct thermal behaviors and spectroscopic properties . The conformation of the amide group and the dihedral angles between the rings can affect the hydrogen bonding patterns and the overall stability of the compound . The presence of substituents such as chlorine can also impact the electronic properties and reactivity of the benzamide .

Scientific Research Applications

Neuroleptic Activity

- Synthesis and Activity of Benzamides: Benzamides like N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have been synthesized and evaluated for their potential as neuroleptics. These compounds showed significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential use in treating psychosis (Iwanami et al., 1981).

Anticonvulsant Activity

- Anticonvulsant Properties of Ameltolide Analogues: Derivatives of 4-amino-N-(2,6-dimethylphenyl)benzamide, like ameltolide, have shown effectiveness as anticonvulsants. These compounds demonstrated superior performance to phenytoin in maximal electroshock seizure tests (Lambert et al., 1995).

Spectroscopic Analysis

- Vibrational and Electronic Spectra: The vibrational, electronic, and nonlinear optical properties of N-aryl ring substituted benzamides have been studied using spectroscopic measurements. This research provides insights into the electronic properties of these compounds (Rao et al., 2015).

Antimicrobial and Antioxidant Activities

- Antimicrobial and Antioxidant Properties: A study on benzamide compounds isolated from endophytic Streptomyces revealed antimicrobial and antioxidant activities. These findings highlight the potential of benzamides in developing new antimicrobial agents (Yang et al., 2015).

Plant Growth Regulation

- Synthesis and Plant Growth Regulating Activity: Research on substituted N-(2-benzoyl-4-chlorophenyl)benzamides indicated their potential as plant growth regulators. Some compounds exhibited higher plant growth promoting activity than the standard benzyladenine (Hatim & Joshi, 2004).

Chemical Synthesis Techniques

- Green Synthesis of N-alkyl Benzamide Derivatives: A study reported a highly efficient green synthesis method for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives. This showcases advancements in environmentally friendly chemical synthesis (Sabbaghan & Hossaini, 2012).

Antitubercular Activities

- Antimicrobial and Antitubercular Studies: Novel N-Pyrazolyl Benzamide derivatives were synthesized and demonstrated moderate to good antimicrobial and antitubercular activities against various bacterial strains (Prathyusha & Deepti, 2022).

properties

IUPAC Name |

N-(5-amino-2-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-7-6-10(15)8-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXSEGQERLWLDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292134 | |

| Record name | N-(5-Amino-2-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-chlorophenyl)benzamide | |

CAS RN |

293737-96-9 | |

| Record name | N-(5-Amino-2-chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate](/img/structure/B3023150.png)

![1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid](/img/structure/B3023163.png)